![molecular formula C24H33N3OS B4137075 2-(1-adamantyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4137075.png)
2-(1-adamantyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide
Übersicht
Beschreibung
2-(1-adamantyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as APTC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. APTC belongs to the class of thiosemicarbazone compounds and has been studied for its anti-cancer, anti-viral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of APTC involves the inhibition of specific enzymes necessary for the growth and replication of cancer cells and viruses. APTC inhibits ribonucleotide reductase, an enzyme necessary for DNA synthesis, in cancer cells. It also inhibits the viral protease enzyme in HIV and hepatitis C virus, preventing viral replication. APTC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
APTC has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the replication of HIV and hepatitis C virus, preventing the spread of infection. APTC has been shown to inhibit the activity of COX-2, reducing inflammation. In addition, APTC has been shown to have antioxidant properties, reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using APTC in lab experiments is its specificity for certain enzymes, making it a useful tool for studying the mechanisms of cancer and viral replication. A limitation of using APTC is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
Zukünftige Richtungen
For APTC research include exploring its potential as a therapeutic agent for cancer and viral infections. Further studies are needed to determine the optimal dosage and administration route for APTC in clinical settings. Additionally, research is needed to investigate the potential side effects and toxicity of APTC in humans.
Wissenschaftliche Forschungsanwendungen
APTC has been studied for its anti-cancer properties, specifically in the treatment of breast cancer, leukemia, and colon cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme necessary for DNA synthesis. APTC has also been studied for its anti-viral properties, specifically in the treatment of HIV and hepatitis C virus. It has been shown to inhibit the replication of these viruses by targeting the viral protease enzyme. Additionally, APTC has been studied for its anti-inflammatory properties, specifically in the treatment of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-[(2-piperidin-1-ylphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3OS/c28-22(16-24-13-17-10-18(14-24)12-19(11-17)15-24)26-23(29)25-20-6-2-3-7-21(20)27-8-4-1-5-9-27/h2-3,6-7,17-19H,1,4-5,8-16H2,(H2,25,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRNWRSEPCJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B4136996.png)
![N-{1-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4137009.png)
![N-[4-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4137023.png)
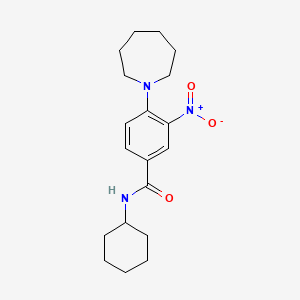
![2-chloro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4137026.png)
![7,7-dimethyl-4-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4137031.png)
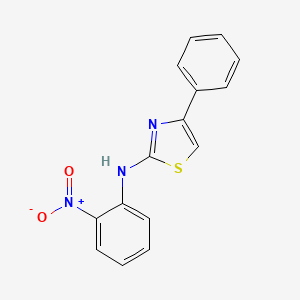
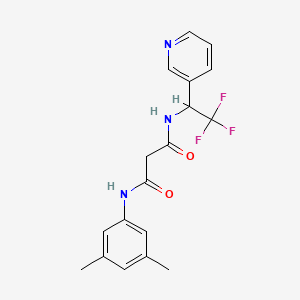
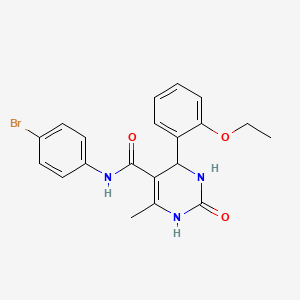
![4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4137060.png)
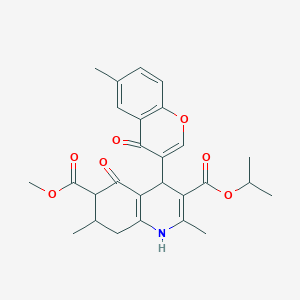
![methyl 4-({[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoyl]oxy}methyl)benzoate](/img/structure/B4137082.png)
![N-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide](/img/structure/B4137083.png)
![N-(4-chlorobenzyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B4137092.png)